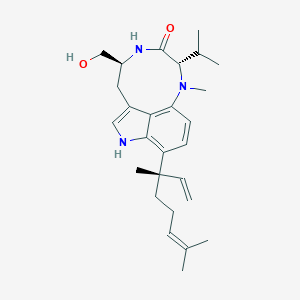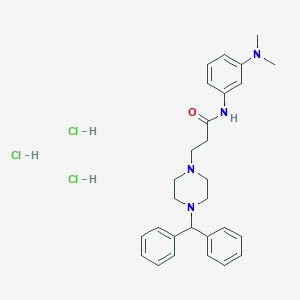
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DBMCPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. DBMCPT belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood. However, several studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells by downregulating the expression of VEGF (vascular endothelial growth factor). Additionally, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone also has some limitations. It is relatively unstable in solution and can undergo hydrolysis and oxidation, which can affect its pharmacological activity. Additionally, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has poor solubility in water, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for research on 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of novel 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, which could facilitate its clinical translation.
Méthodes De Synthèse
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of cinnamaldehyde, 2-aminothiophenol, and dibutylamine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to possess a wide range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. Several studies have reported that 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to possess antiviral activity against hepatitis C virus and herpes simplex virus.
Propriétés
Numéro CAS |
104123-86-6 |
|---|---|
Nom du produit |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Formule moléculaire |
C27H33N3OS |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
(5E)-3-[(dibutylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H33N3OS/c1-3-5-20-29(21-6-4-2)22-30-26(31)25(19-13-16-23-14-9-7-10-15-23)32-27(30)28-24-17-11-8-12-18-24/h7-19H,3-6,20-22H2,1-2H3/b16-13+,25-19+,28-27? |
Clé InChI |
VZCYVBBKKJLBOR-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(CCCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Synonymes |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidin one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



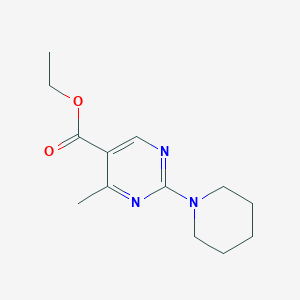
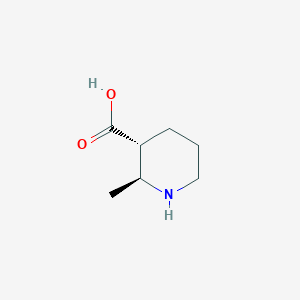
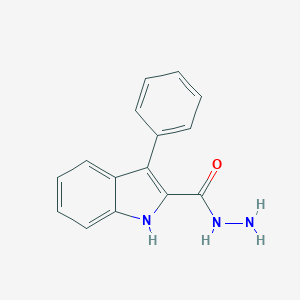
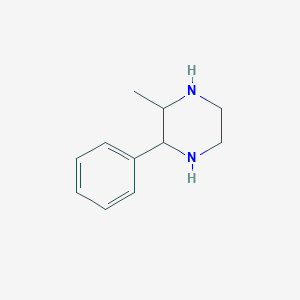
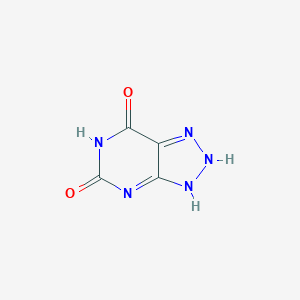
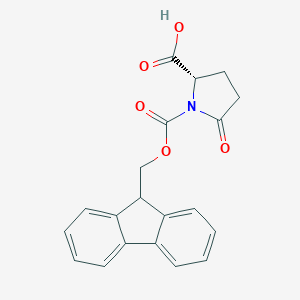
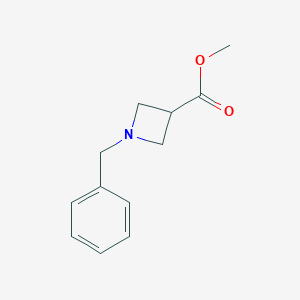
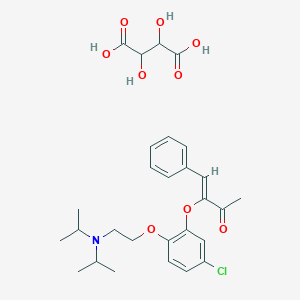
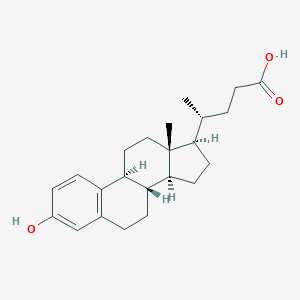
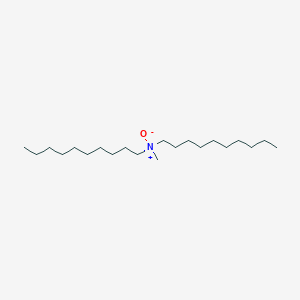
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
